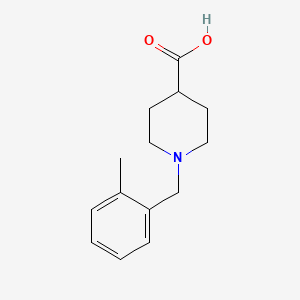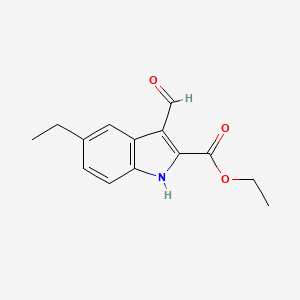![molecular formula C10H9ClO2 B1366233 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one CAS No. 55579-90-3](/img/structure/B1366233.png)
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one” is a chemical compound with the CAS Number: 55579-90-3 . It has a molecular weight of 196.63 .
Physical and Chemical Properties The compound is a colorless to yellow liquid . It has a boiling point of 98-122 C / 5mm . The compound should be stored at 0-8C .
Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Scientific Research Applications
1. Antioxidant and Radical Scavenging Activity
Chromones, a category to which 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one belongs, are recognized for their antioxidant properties. These compounds are capable of neutralizing active oxygen and halting free radical processes, which can delay or inhibit cell impairment leading to various diseases. The radical scavenging activity is enhanced by specific structural features such as a double bond, a carbonyl group, and certain hydroxyl groups in the chromone nucleus (Yadav, Parshad, Manchanda, & Sharma, 2014).
2. Cytotoxicity and DNA Interaction
Certain benzazepine derivatives, structurally similar to 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one, exhibit cytotoxic properties against specific cell lines, such as human promyelotic leukaemia HL-60 cells. These compounds are also capable of forming complexes with the replicative form of plasmid DNA, indicating potential applications in cancer treatment and genetic research (Kawase, Saito, & Motohashi, 2000).
3. Medicinal Chemistry and Biological Activity
The benzothiazepine derivatives, related to 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one, have diverse bioactivities, such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. This wide range of activities makes these compounds valuable in drug research and development (Dighe et al., 2015).
4. Synthetic Utilities in Medicinal Chemistry
Compounds structurally related to 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one are central to the pharmaceutical industry due to their role in organic synthesis and medicinal chemistry. They have therapeutic applications across a spectrum of biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotics (Ibrahim, 2011).
properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1-benzoxepin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNUBBODNFTNPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Cl)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408227 |
Source


|
| Record name | 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55579-90-3 |
Source


|
| Record name | 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)



![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)
![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)




